molecular formula C20H19N5O2 B2383744 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-21-0

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2383744
CAS No.: 1257556-21-0
M. Wt: 361.405
InChI Key: IEBHTFSIHZRTCT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a synthetic enone derivative characterized by a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone. Its structure includes a furan-2-yl substituent at the β-position and a piperazine ring at the α-position. This molecular architecture suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors with aromatic and heterocyclic binding pockets.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBHTFSIHZRTCT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyridazine-Pyridine-Piperazine Core

The pyridazine-pyridine moiety is constructed via a tandem cyclization and cross-coupling sequence:

Step 1: Synthesis of 6-(Pyridin-2-yl)Pyridazin-3(2H)-one

  • Reactants : 2-Pyridineboronic acid and 3,6-dichloropyridazine.
  • Conditions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C for 12 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Step 2: Piperazine Functionalization

  • Reactants : 6-(Pyridin-2-yl)pyridazin-3-amine and 1-chloroacetylpiperazine.
  • Conditions : Nucleophilic substitution in DMF with K₂CO₃ at 60°C for 6 hours.
  • Yield : 85% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Synthesis of the Furan-Propenone Segment

The α,β-unsaturated ketone is prepared via a Wittig-Horner reaction to ensure (E)-selectivity:

Step 1: Preparation of (E)-3-(Furan-2-yl)Acrylic Acid

  • Reactants : Furfural and triethyl phosphonoacetate.
  • Conditions : Horner-Wadsworth-Emmons reaction with NaH in THF at 0°C → RT, 4 hours.
  • Yield : 89% (E:Z > 20:1).

Step 2: Activation as Acid Chloride

  • Reactants : (E)-3-(Furan-2-yl)acrylic acid and SOCl₂.
  • Conditions : Reflux in anhydrous toluene for 2 hours.
  • Yield : Quantitative conversion.

Final Coupling and Cyclization

The piperazine-pyridazine-pyridine intermediate is acylated with the furan-propenoyl chloride:

Step 1: Acylation Reaction

  • Reactants : Piperazine-pyridazine-pyridine (1 eq) and (E)-3-(furan-2-yl)acryloyl chloride (1.2 eq).
  • Conditions : In anhydrous CH₂Cl₂ with Et₃N (2 eq) at 0°C → RT, 12 hours.
  • Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and solvent evaporation.
  • Yield : 76% after purification.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-Bottom) Continuous Flow (Pd-coated microchannels)
Catalyst Loading 5 mol% Pd(PPh₃)₄ 0.5 mol% Pd/C (Heterogeneous)
Temperature 90°C 120°C (Pressurized)
Reaction Time 12 hours 30 minutes
Yield 68–72% 82–85%

Advantages : Reduced catalyst costs, higher throughput, and improved safety profile due to minimized handling of hazardous intermediates.

Analytical Characterization and Quality Control

Critical analytical data for validating synthetic success:

4.1. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 6H, Ar-H), 6.55 (d, J = 15.6 Hz, 1H, CH=CO), 3.95–3.50 (m, 8H, Piperazine-H).
  • HRMS (ESI+) : m/z 362.1602 [M+H]⁺ (calc. 362.1605 for C₂₀H₂₀N₅O₂).

4.2. Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).

Challenges and Optimization Strategies

5.1. Stereochemical Control

  • Issue : Undesired (Z)-isomer formation during acryloylation.
  • Solution : Use of bulky bases (e.g., DBU) and low-temperature conditions to favor thermodynamic (E)-product.

5.2. Piperazine Ring Functionalization

  • Issue : Competitive N-alkylation at multiple sites.
  • Solution : Protective group strategy (Boc-protection) followed by deprotection under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized by comparing it to analogous enone derivatives with variations in substituents and heterocyclic systems. Below is a detailed analysis supported by a comparative data table.

Key Structural and Functional Differences

Heterocyclic Modifications: The target compound’s piperazine-linked pyridazine-pyridine group distinguishes it from analogs like “(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one” (), which replaces the pyridazine-pyridine unit with a furan-carbonyl group. This substitution reduces nitrogen content and may alter binding affinity in biological systems .

The diazenyl-pyrrolidine group in “(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one” () introduces a planar, conjugated system that could enhance π-π stacking interactions in protein binding .

Synthetic Accessibility :

  • The pyridazine-pyridine unit in the target compound likely requires multi-step synthesis, whereas analogs with simpler substituents (e.g., furan-carbonyl in ) may be more straightforward to prepare .

Comparative Data Table

Compound Name Structure Highlights CAS Number Molecular Formula Key Features Reference
Target Compound Furan-2-yl, pyridazine-pyridine piperazine - C₂₀H₁₈N₄O₂ Pyridazine-pyridine hybrid; high nitrogen content
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl, furan-2-carbonyl piperazine - C₁₉H₁₈FN₃O₃ Improved lipophilicity; furan-carbonyl substituent
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one 4-Chlorophenyl-furan, piperidine 300818-07-9 C₁₈H₁₈ClNO₂ Piperidine ring; chlorophenyl enhances stability
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one 4-Methoxyphenyl, pyrrolidinyl-diazenyl - C₂₁H₂₂N₄O₂ Diazenyl linker; enhanced π-π interactions
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one 2-Ethoxyphenyl, difluorobenzyl piperazine - C₂₉H₂₈F₂N₂O₂ Difluorobenzyl group; ethoxy improves solubility

Research Findings and Implications

  • Synthetic Challenges : The complexity of the pyridazine-pyridine substituent may necessitate advanced coupling strategies (e.g., cross-coupling reactions), as seen in unrelated syntheses () .

Biological Activity

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, a complex organic compound, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

Antimicrobial Properties

Recent studies have explored the compound's antimicrobial activity, particularly against Mycobacterium tuberculosis. A related study synthesized various derivatives and evaluated their efficacy, revealing that certain modifications could enhance activity against tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . While specific data on the compound is limited, its structural components suggest potential for similar activity.

Anticancer Potential

The furan and pyridazine rings are known to exhibit anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer effects due to their ability to inhibit specific protein targets involved in tumor growth .

Study on Antitubercular Activity

A study focusing on anti-tubercular agents synthesized derivatives of piperazine and evaluated their activity against Mycobacterium tuberculosis. Among the synthesized compounds, several exhibited significant inhibitory effects, suggesting that structural modifications can lead to enhanced biological activity . The findings indicate that compounds containing furan and pyridine moieties may similarly contribute to anti-tubercular effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Furan Ring : Utilizing lithium reagents to form furan derivatives.
  • Piperazine and Pyridazine Coupling : Employing palladium-catalyzed coupling reactions to attach piperazine and pyridazine units.
  • Final Cyclization : Achieving the final structure through cyclization reactions involving enones.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one?

  • Methodology : Multi-step organic synthesis is typically used, starting with Claisen-Schmidt condensation to form the α,β-unsaturated ketone core. Subsequent steps involve coupling the pyridazine-piperazine moiety under reflux conditions with catalysts like triethylamine in solvents such as dichloromethane or tetrahydrofuran (THF). Temperature control (e.g., 0–80°C) and inert atmospheres (N₂/Ar) are critical for optimizing intermediates .
  • Key Tools : Reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography or recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is used to verify proton and carbon environments, particularly the (E)-configuration of the enone system (J = 12–16 Hz for trans coupling). Mass spectrometry (MS) confirms molecular weight (±1 Da), while IR spectroscopy identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

  • Data : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Solubility in methanol or ethanol is moderate (~5–10 mg/mL) .
  • Practical Guidance : For biological assays, stock solutions in DMSO (<5% v/v) are recommended to avoid solvent interference. Precipitation studies require dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-piperazine coupling step?

  • Methodology : Yield optimization involves screening palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper-mediated Ullmann coupling under microwave irradiation. Solvent effects are studied via Hansen solubility parameters; THF/water biphasic systems improve regioselectivity. Reaction kinetics are analyzed using HPLC to identify rate-limiting steps .
  • Case Study : A 15% yield increase was achieved by switching from Et₃N to DBU (1,8-diazabicycloundec-7-ene) as a base, reducing side-product formation .

Q. What computational strategies are used to predict the compound’s reactivity and binding affinity?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with kinase targets (e.g., PI3Kγ), focusing on hydrogen bonding with the pyridazine N-atoms and π-π stacking with the furan ring .
  • Validation : MD simulations (GROMACS) assess binding stability over 100 ns, with RMSD <2 Å indicating robust target engagement .

Q. How should researchers resolve contradictions in reported solubility data across studies?

  • Approach : Reproduce experiments using standardized protocols (e.g., shake-flask method at 25°C). Cross-validate with nephelometry for turbidity measurements. Confounding factors (e.g., polymorphic forms) are identified via X-ray diffraction (XRPD) .
  • Example : Discrepancies in DMSO solubility (10 mg/mL vs. 20 mg/mL) were traced to amorphous vs. crystalline forms, resolved by annealing at 120°C .

Q. What strategies are recommended for evaluating the compound’s biological activity in kinase inhibition assays?

  • Protocol : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., EGFR, CDK2). IC₅₀ values are calculated from dose-response curves (10 nM–100 µM range). Counter-screening against >50 kinases assesses selectivity .
  • Troubleshooting : Non-specific binding is mitigated by adding 0.01% BSA to assay buffers. False positives are ruled out via ATP-competitive control experiments (e.g., staurosporine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.